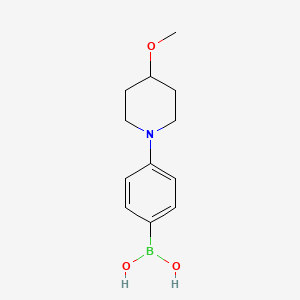
4-(4-Methoxypiperidin-1-yl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4-Methoxypiperidin-1-yl)phenylboronic acid” is a chemical compound with the CAS Number: 1228182-84-0 . It has a molecular weight of 235.09 .
Molecular Structure Analysis
The InChI code for “4-(4-Methoxypiperidin-1-yl)phenylboronic acid” is1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-(4-Methoxypiperidin-1-yl)phenylboronic acid” has a molecular weight of 235.09 . It is typically stored in a refrigerated environment .Aplicaciones Científicas De Investigación
Periodontitis Treatment
4-(4-Methoxypiperidin-1-yl)phenylboronic acid: has been utilized in the development of ROS-responsive multifunctional nanoparticles for the treatment of periodontitis . These nanoparticles are designed to release curcumin in a reactive oxygen species (ROS) environment, which is common in periodontal diseases. The compound’s ability to enhance cellular uptake and retain antimicrobial efficacy makes it a promising candidate for dental therapeutics.
Glucose-Sensitive Hydrogels
This compound plays a crucial role in the design of glucose-sensitive hydrogels . These hydrogels are capable of releasing hypoglycemic drugs, such as insulin, in response to elevated glucose levels. This application is particularly significant for diabetes management, offering a potential for self-regulating insulin delivery systems.
Selective Binding Affinity
In the field of analytical chemistry, 4-(4-Methoxypiperidin-1-yl)phenylboronic acid demonstrates a high binding affinity to specific molecules like adenosine and catechol . This selective binding is essential for the development of targeted drug delivery systems and for the creation of more efficient and selective sensors.
Drug Delivery Systems
The compound is being researched for its potential in structurally modifying drug delivery systems . By incorporating it into the molecular structure, researchers aim to develop delivery systems that can respond to specific stimuli, enhancing the effectiveness of the therapeutic agents they carry.
Biosensors
4-(4-Methoxypiperidin-1-yl)phenylboronic acid: is investigated for its application in biosensors . Its capacity to form complexes with sugars makes it suitable for glucose detection, which is vital for monitoring diabetic conditions.
Environmental Monitoring
The compound’s reactive nature with specific chemicals makes it a candidate for environmental monitoring applications . It could be used to detect and measure the presence of certain organic compounds in environmental samples, contributing to pollution control and ecological studies.
Material Science
In material science, this boronic acid derivative is explored for its properties in creating new materials with potential applications in various industries, including electronics and biotechnology .
Analytical Chemistry
Lastly, its role in analytical chemistry is being examined for the development of new methods and techniques for chemical analysis, which could lead to advancements in quality control and research methodologies .
Safety and Hazards
Propiedades
IUPAC Name |
[4-(4-methoxypiperidin-1-yl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-17-12-6-8-14(9-7-12)11-4-2-10(3-5-11)13(15)16/h2-5,12,15-16H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAIUVIJYKGVGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCC(CC2)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxypiperidin-1-yl)phenylboronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

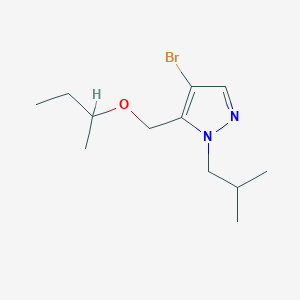
![(E)-{1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene}amino 2,6-dichlorobenzoate](/img/structure/B2877228.png)
![3-(((6-(Thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)pyridine 1-oxide](/img/structure/B2877229.png)
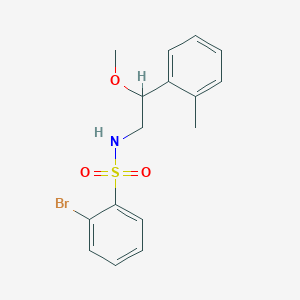
![(E)-5'-((2-hydroxybenzylidene)amino)-[2,2':3',2''-terfuran]-4'-carbonitrile](/img/structure/B2877232.png)
![3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-7-carboxylic acid](/img/structure/B2877233.png)
![(3Z)-3-{[(4-ethoxyphenyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2877235.png)
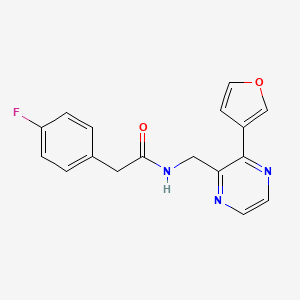
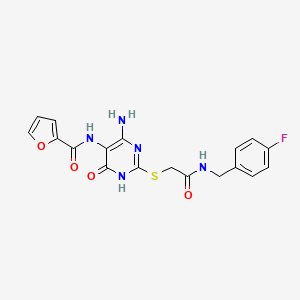

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2877239.png)
![4-bromo-2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2877241.png)
![3-(4-chlorophenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2877244.png)
